[1-(3,4-Dichloro-benzyl)-piperidin-4-yl]-methanol molecular weight
[1-(3,4-Dichloro-benzyl)-piperidin-4-yl]-methanol molecular weight
An In-depth Technical Guide to [1-(3,4-Dichloro-benzyl)-piperidin-4-yl]-methanol
This technical guide provides a comprehensive overview of [1-(3,4-Dichloro-benzyl)-piperidin-4-yl]-methanol, a substituted piperidine derivative of interest to researchers and professionals in drug development. This document will delve into the molecule's fundamental properties, synthesis, characterization, potential pharmacological significance, and safe handling protocols, offering both theoretical grounding and practical insights.
Introduction and Molecular Overview
[1-(3,4-Dichloro-benzyl)-piperidin-4-yl]-methanol is a heterocyclic organic compound featuring a piperidine ring substituted at the nitrogen atom with a 3,4-dichlorobenzyl group and at the 4-position with a hydroxymethyl group. The piperidine moiety is a prevalent scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds.[1] The dichlorinated benzyl group significantly influences the molecule's lipophilicity and potential for interactions with biological targets.
The molecular structure combines a flexible saturated heterocycle with a rigid, electron-deficient aromatic ring, offering a unique three-dimensional architecture for potential binding to enzymes and receptors. Understanding the physicochemical properties and synthetic routes of this compound is crucial for its exploration in drug discovery programs.
Physicochemical and Structural Properties
A summary of the key physicochemical and structural properties of [1-(3,4-Dichloro-benzyl)-piperidin-4-yl]-methanol is presented in the table below. These properties are essential for designing experimental protocols, including formulation, analytical method development, and preliminary assessment of its drug-like characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇Cl₂NO | [2] |
| Molecular Weight | 274.19 g/mol | [2] |
| CAS Number | 174560-99-7 | [2] |
| Appearance | Orange oil (Predicted) | N/A |
| Boiling Point | 352.6 ± 32.0 °C (Predicted) | N/A |
| Density | 1.256 ± 0.06 g/cm³ (Predicted) | N/A |
| SMILES | OCc1cn(Cc2ccc(Cl)c(Cl)c2)ccc1 | [2] |
| Storage | Sealed in dry, 2-8°C | [2] |
Synthesis of [1-(3,4-Dichloro-benzyl)-piperidin-4-yl]-methanol
The synthesis of [1-(3,4-Dichloro-benzyl)-piperidin-4-yl]-methanol can be efficiently achieved through a reductive amination reaction. This widely used method involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[3]
In this case, the synthesis involves the reaction of 4-piperidinemethanol with 3,4-dichlorobenzaldehyde. The causality behind this choice of precursors lies in their commercial availability and the high efficiency of the reductive amination process for forming N-substituted piperidines.
Caption: Synthetic workflow for [1-(3,4-Dichloro-benzyl)-piperidin-4-yl]-methanol.
Detailed Experimental Protocol: Reductive Amination
This protocol is a self-validating system, where successful synthesis can be monitored by Thin Layer Chromatography (TLC) and confirmed by the characterization methods detailed in the next section.
-
Reaction Setup: To a solution of 4-piperidinemethanol (1.0 eq) in anhydrous dichloromethane (DCM) or methanol (10 mL per mmol of amine) in a round-bottom flask equipped with a magnetic stir bar, add 3,4-dichlorobenzaldehyde (1.05 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by TLC.
-
Reduction: To the reaction mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. The choice of this reducing agent is due to its mild nature and high selectivity for imines over aldehydes.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC until the starting materials are consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure [1-(3,4-Dichloro-benzyl)-piperidin-4-yl]-methanol.
Analytical Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of chromatographic and spectroscopic techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of piperidine derivatives.[4][5] A reversed-phase method is typically suitable.
Protocol for HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is often effective.
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Solvent B: Acetonitrile with 0.1% TFA or formic acid.
-
The acid additive helps to protonate the piperidine nitrogen, leading to better peak shape.[6]
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the dichlorobenzyl group absorbs (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a suitable solvent like methanol.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of the molecule. The expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) can be predicted based on the structure and data from similar compounds.[8][9]
Predicted ¹H NMR Spectral Data (in CDCl₃):
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Ar-H | 7.2-7.5 | m | 3H | Protons on the dichlorophenyl ring |
| CH₂-Ar | ~3.5 | s | 2H | Methylene protons of the benzyl group |
| CH₂-OH | ~3.4 | d | 2H | Methylene protons of the hydroxymethyl group |
| N-CH₂ (piperidine) | 2.8-3.0 | m | 2H | Equatorial protons at C2 and C6 |
| N-CH₂ (piperidine) | 2.0-2.2 | m | 2H | Axial protons at C2 and C6 |
| CH (piperidine) | 1.6-1.8 | m | 1H | Proton at C4 |
| CH₂ (piperidine) | 1.4-1.6 | m | 4H | Protons at C3 and C5 |
| OH | Variable | br s | 1H | Hydroxyl proton |
Predicted ¹³C NMR Spectral Data (in CDCl₃):
| Carbon | Chemical Shift (δ, ppm) |
| Aromatic C (quaternary) | 130-140 |
| Aromatic CH | 125-130 |
| CH₂-OH | ~68 |
| N-CH₂-Ar | ~62 |
| N-CH₂ (piperidine) | ~54 |
| CH (piperidine) | ~40 |
| CH₂ (piperidine) | ~30 |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this type of molecule.[10]
Expected Mass Spectrum (ESI+):
-
Molecular Ion Peak: [M+H]⁺ at m/z 274.19.
-
Isotopic Pattern: A characteristic isotopic pattern for two chlorine atoms will be observed for the molecular ion peak.
-
Fragmentation: Fragmentation may occur through the loss of the hydroxymethyl group or cleavage of the benzyl group.
Potential Pharmacological Relevance
While specific biological activity data for [1-(3,4-Dichloro-benzyl)-piperidin-4-yl]-methanol is not widely published, the structural motifs present suggest potential applications in several areas of drug discovery.
-
NLRP3 Inflammasome Inhibition: Structurally related piperidine-containing compounds have been investigated as inhibitors of the NLRP3 inflammasome, a key target in inflammatory diseases.[11] The dichlorobenzyl-piperidine scaffold could be explored for similar activity.
-
Acetylcholinesterase (AChE) Inhibition: N-benzylpiperidine derivatives have shown potent AChE inhibitory activity, which is a therapeutic strategy for Alzheimer's disease.[12]
-
Antiviral and Anticancer Activity: Other substituted piperidine derivatives have been explored for their potential as antiviral (e.g., CCR5 antagonists for HIV) and anticancer agents.[1]
Caption: Potential pharmacological relevance based on structural motifs.
Safety and Handling
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[14]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[14] As recommended, store at 2-8°C.[2]
-
Spills: In case of a spill, absorb with an inert material and dispose of it according to local regulations. Avoid creating dust if the material is on a solid support.[15]
Conclusion
[1-(3,4-Dichloro-benzyl)-piperidin-4-yl]-methanol is a compound with a molecular weight of 274.19 g/mol that holds potential for further investigation in medicinal chemistry. Its synthesis is accessible through established methods like reductive amination, and its characterization can be achieved using standard analytical techniques. While its specific biological profile remains to be fully elucidated, its structural similarity to other bioactive piperidine derivatives makes it a valuable subject for future research in areas such as neurodegenerative diseases, inflammatory conditions, and oncology. Adherence to proper safety protocols is essential when handling this and related compounds.
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